Cas no 33876-24-3 (1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine)
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-tetrazol-5-yl)ethanamine
- 1-(2H-tetrazol-5-yl)ethanamine
- 1-(1(2)H-tetrazol-5-yl)-ethylamine
- 1-(1H-Tetrazol-5-yl)-aethylamin
- 1-(1H-tetrazol-5-yl)-ethylamine
- 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
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- Inchi: InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)
- InChI Key: NDMDHZMRQFSFOZ-UHFFFAOYSA-N
- SMILES: CC(C1=NNN=N1)N
Computed Properties
- Exact Mass: 113.07000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 80.48000
- LogP: -0.08030
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H954930-10mg |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H954930-50mg |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | H954930-100mg |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13417-10g |
1-(2H-tetrazol-5-yl)ethanamine |
33876-24-3 | 95% | 10g |
$1640 | 2023-09-07 | |
| Enamine | EN300-43283-0.05g |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 0.05g |
$119.0 | 2023-06-14 | ||
| Enamine | EN300-43283-0.1g |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 0.1g |
$176.0 | 2023-06-14 | ||
| Enamine | EN300-43283-0.25g |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 0.25g |
$251.0 | 2023-06-14 | ||
| Enamine | EN300-43283-0.5g |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 0.5g |
$396.0 | 2023-06-14 | ||
| Enamine | EN300-43283-1.0g |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 1g |
$507.0 | 2023-06-14 | ||
| Enamine | EN300-43283-2.5g |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine |
33876-24-3 | 2.5g |
$966.0 | 2023-06-14 |
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
Research Brief on 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine (CAS: 33876-24-3): Recent Advances and Applications
1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine (CAS: 33876-24-3) is a heterocyclic compound featuring a tetrazole ring, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammation, cancer, and infectious diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine via a one-pot reaction involving nitriles and sodium azide, with improved yields and reduced reaction times compared to traditional methods. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further drug development. Additionally, computational modeling revealed its favorable binding affinity to several disease-related enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
In the context of antimicrobial research, a team from the University of Cambridge reported the compound's efficacy against multidrug-resistant bacterial strains, such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings suggest that 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine could serve as a scaffold for designing next-generation antibiotics.
Oncology research has also benefited from investigations into this compound. A preclinical study conducted by the National Cancer Institute (NCI) revealed its ability to inhibit tumor growth in mouse models of breast and lung cancer. The compound's tetrazole moiety was found to interact with the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis. Furthermore, synergistic effects were observed when combined with existing chemotherapeutic agents, such as paclitaxel and cisplatin.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine. A recent review in Bioorganic & Medicinal Chemistry Letters highlighted the need for structural modifications to enhance bioavailability and reduce off-target effects. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.
In conclusion, 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine (CAS: 33876-24-3) represents a versatile and pharmacologically active compound with broad applications in drug discovery. Continued research into its synthesis, mechanism of action, and therapeutic potential is expected to yield significant advancements in the treatment of various diseases. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
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